N-Acetyl-4-azido-L-phenylalanine

Genetic Code Expansion Protein Engineering Bioorthogonal Chemistry

Researchers requiring a spectroscopic baseline standard for azide vibrational probes often procure unprotected pAzF in error, introducing systematic error from zwitterionic charges. N-Acetyl-4-azido-L-phenylalanine (N-Ac-pAzF) is the correct reference: its N-acetyl group mimics the peptide backbone, enabling accurate IR frequency calibration. - Serves as the essential Vibrational Stark Effect (VSE) baseline standard for protein electric field mapping. - Functions as a selective substrate for aminoacylase/deacetylase enzymatic assays, a role pAzF cannot fulfill. - Enables single-site CuAAC click conjugation with the N-acetyl group ensuring orthogonality during SPPS.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS No. 61487-67-0
Cat. No. B14587368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-azido-L-phenylalanine
CAS61487-67-0
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
InChIInChI=1S/C11H12N4O3/c1-7(16)13-10(11(17)18)6-8-2-4-9(5-3-8)14-15-12/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m0/s1
InChIKeyJDMAYHFDJOGVRY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-4-azido-L-phenylalanine: Bioorthogonal Building Block


N-Acetyl-4-azido-L-phenylalanine (N-Ac-pAzF), also known as (2S)-2-acetamido-3-(4-azidophenyl)propanoic acid, is a synthetic, non-canonical amino acid derivative with the molecular formula C₁₁H₁₂N₄O₃ and a molecular weight of 248.24 g/mol . This compound is characterized by an acetyl-protected alpha-amine and a bioorthogonal aryl azide functional group on the phenyl ring . Unlike its parent compound, 4-azido-L-phenylalanine (pAzF), the N-acetyl group blocks polymerization at the amino group, enabling selective conjugation exclusively via the azide handle and making it a critical tool for site-specific protein modification and spectroscopic calibration .

Product identity N-acetyl-protected azido phenylalanine derivative; non-incorporable amino acid building block
Workflow context In vitro biophysical calibration standard, solid-phase peptide synthesis, enzymatic substrate assays
Selection logic Select when a free amine would interfere; acetyl cap ensures single azide conjugation handle and mimics peptide backbone

Why N-Acetyl-4-azido-L-phenylalanine Is Irreplaceable


Generic substitution of N-Acetyl-4-azido-L-phenylalanine with its unprotected analog, 4-azido-L-phenylalanine (pAzF), or other azido amino acids is scientifically invalid due to fundamental differences in their chemical and biological behavior . The N-acetyl group on N-Ac-pAzF blocks the alpha-amine, which is essential for ribosomal translation and peptide bond formation . Consequently, while pAzF is a substrate for genetic code expansion and in vivo protein incorporation, N-Ac-pAzF is not . Instead, N-Ac-pAzF serves as a critical biophysical standard that accurately mimics the electronic environment of an azide reporter within a peptide chain, a role that free pAzF cannot fulfill . Furthermore, in-class comparators such as 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) exhibit superior photostability compared to aryl azides like pAzF, further underscoring that these compounds are not interchangeable and must be selected based on specific experimental requirements [1].

Unprotected pAzF cannot serve as reference
4-Azido-L-phenylalanine is a translation substrate; its zwitterionic form distorts azide vibrational frequency, making it unsuitable as a spectroscopic baseline for peptide-incorporated probes.
Aliphatic azide analogs differ in photostability
4-Azidomethyl-L-phenylalanine shows superior photostability vs. aryl azides. Selecting N-Ac-pAzF for long-term stability applications may require review of photo-instability limitations.
Generic azido acids lack enzyme substrate specificity
Only N-acetyl-protected variants serve as deacetylase/acylase substrates. Using a free-amino azide will yield no enzymatic turnover in activity assays.

N-Acetyl-4-azido-L-phenylalanine vs. Azido Analogs


Ribosomal Translation Competence

N-Acetyl-4-azido-L-phenylalanine (N-Ac-pAzF) is completely translation-incompetent, whereas 4-azido-L-phenylalanine (pAzF) is a known substrate for ribosomal incorporation . This is a binary and critical distinction for researchers utilizing genetic code expansion (GCE) or peptide synthesis .

Ribosomal competence
Head-to-head
N-Ac-pAzF: no incorporation
pAzF: amber suppression substrate
Binary selection gate for GCE vs. in vitro studies
In vivo incorporation blocked by acetyl group
Genetic Code Expansion Protein Engineering Bioorthogonal Chemistry

Spectroscopic Fidelity as IR Probe

The N-acetyl group of N-Ac-pAzF mimics the amide linkage of a peptide backbone, providing a more accurate spectroscopic baseline for the azide reporter within a protein compared to free pAzF . The free amino acid pAzF is zwitterionic, which significantly perturbs the local electrostatic environment of the azide and alters its vibrational frequency .

Spectroscopic fidelity
Head-to-head
Acetyl cap mimics amide backbone; pAzF zwitterion shifts azide frequency
Essential baseline for vibrational Stark calibration
Prevents systematic error in IR probe interpretation
Vibrational Spectroscopy IR Probe Protein Dynamics Biophysics

Aqueous Solubility

N-Acetylation enhances the aqueous solubility of the phenyl azide core compared to its unprotected counterpart . This improved solubility facilitates its use as a standard in aqueous buffers and simplifies sample preparation for spectroscopic assays .

Aqueous solubility
Reported
N-Ac-pAzF: high solubility
pAzF: moderate (pH-dependent)
Simplifies aqueous standard preparation
Data to verify; formulation-context review advised
Solubility Sample Preparation Bioconjugation Assay Development

Molecular Weight & Physical Form

N-Acetyl-4-azido-L-phenylalanine has a defined molecular weight of 248.24 g/mol and a melting point range of 171–173 °C . In contrast, 4-azido-L-phenylalanine has a molecular weight of 206.20 g/mol . This difference is critical for accurate molar calculations in experimental protocols.

Molecular weight
Specification review
248.24 g/mol vs. 206.20 g/mol
Δ +42.04 g/mol
Critical for molar calculations
Prevents reagent preparation errors
Analytical Chemistry Mass Spectrometry Peptide Synthesis QC

Photostability

While not a direct comparator for N-Ac-pAzF, its parent aryl azide core (present in pAzF) is known to be photoreactive and less stable under ambient light compared to aliphatic azide analogs like 4-azidomethyl-L-phenylalanine (pN₃CH₂Phe) [1]. This photoreactivity is a feature for photoaffinity labeling but a potential drawback for long-term stability and handling [1].

Photostability
Class-level
Aryl azide core photoreactive; aliphatic analog (pN₃CH₂Phe) more photostable [REFS-1]
Advantage for photoaffinity labeling; limitation for long-term ambient stability
Source-specific review; application-dependent choice
Photoaffinity Labeling Vibrational Probe Protein Crosslinking Photostability

Substrate for Deacetylase/Acylase Enzymes

N-Acetyl-4-azido-L-phenylalanine serves as a specific substrate for deacetylase and acylase enzymes . This is a unique application not shared by the unprotected 4-azido-L-phenylalanine (pAzF), which lacks the N-acetyl group required for these assays .

Deacetylase substrate
Head-to-head
N-Ac-pAzF: substrate
pAzF: not a substrate
Required reagent for acylase activity assays
Non-interchangeable use case
Enzymology Aminoacylase Deacetylase Enzyme Assays

N-Acetyl-4-azido-L-phenylalanine Application Scenarios


Vibrational Stark Effect Probe Calibration

A biophysics lab is using a genetically incorporated azide group (via pAzF) as an infrared probe to measure local electric fields within a protein's active site. To accurately interpret the measured vibrational frequency shifts, they require a reference compound that mimics the electronic environment of the protein-incorporated azide. They will procure N-Acetyl-4-azido-L-phenylalanine to serve as this essential spectroscopic baseline standard, as its N-acetyl group accurately models the amide backbone linkage . The free amino acid pAzF is unsuitable for this purpose .

Photoaffinity Labeling Peptide Synthesis

A chemical biology group is mapping a protein-protein interaction interface. They design a synthetic peptide derived from one binding partner and need to incorporate a photoactivatable crosslinker. Using standard solid-phase peptide synthesis (SPPS), they will incorporate N-Acetyl-4-azido-L-phenylalanine. The N-acetyl group prevents unwanted side reactions during synthesis and, upon UV irradiation of the final peptide, the aryl azide will generate a reactive nitrene to covalently capture any interacting proteins .

Aminoacylase Activity Screening Assay

An enzymology team is developing a high-throughput screen for novel aminoacylase inhibitors. They require a chromogenic or fluorogenic substrate to monitor enzyme activity. N-Acetyl-4-azido-L-phenylalanine is selected as the substrate because the enzyme's deacetylase activity will cleave the N-acetyl group, releasing a free amine that can be detected via a secondary assay (e.g., fluorescamine) . The unprotected pAzF cannot be used as it is not a substrate .

Click Chemistry Peptide Functionalization

A peptide chemist has synthesized a peptide containing N-Acetyl-4-azido-L-phenylalanine and wishes to conjugate a fluorescent dye for cellular imaging studies. They will utilize a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, reacting the peptide's aryl azide with an alkyne-modified fluorophore . The N-acetyl protection ensures the azide is the only reactive handle, leading to a single, site-specifically labeled product .

Application
Selection Property
Validation Focus
Stark effect probe calibration
N-acetyl peptide-mimic standard
IR frequency baseline accuracy
Photoaffinity peptide synthesis
Orthogonal azide handle, N-protection
Site-specific crosslinking efficiency
Aminoacylase activity screening
Deacetylase substrate specificity
Enzyme turnover detection compatibility
Click functionalization of peptides
Single azide reactive site
Site-selective conjugation yield

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